1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C19H19N3O4. It is known for its unique structure, which includes a pyrrolidine ring and a phenyldiazenyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Diazotization: The process begins with the diazotization of aniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the phenyldiazenyl group.
Esterification: The resulting compound undergoes esterification with pyrrolidine-2-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyldiazenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phenyldiazenyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Phenyldiazenylbenzoic acid: Similar structure but lacks the pyrrolidine ring.
1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]piperidine-2-carboxylic acid: Similar structure with a piperidine ring instead of pyrrolidine.
4-Phenyldiazenylphenylacetic acid: Similar structure but with an acetic acid moiety.
Uniqueness
1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid is unique due to its combination of the phenyldiazenyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPSHULEFQAGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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